(5-Cyanothiophen-3-yl)methanesulfonyl chloride
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Overview
Description
(5-Cyanothiophen-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H4ClNO2S2 and a molecular weight of 221.69 g/mol . It is characterized by the presence of a thiophene ring substituted with a cyano group and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyanothiophen-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyanothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Cyanothiophen-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amines: Formed by the reduction of the cyano group.
Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
(5-Cyanothiophen-3-yl)methanesulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Cyanothiophen-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, while the thiophene ring can undergo oxidation . These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-3-yl)methanesulfonyl chloride: Similar structure with a bromine atom instead of a cyano group.
(5-Methylthiophen-3-yl)methanesulfonyl chloride: Similar structure with a methyl group instead of a cyano group.
(5-Chlorothiophen-3-yl)methanesulfonyl chloride: Similar structure with a chlorine atom instead of a cyano group.
Uniqueness
(5-Cyanothiophen-3-yl)methanesulfonyl chloride is unique due to the presence of both a cyano group and a methanesulfonyl chloride group on the thiophene ring. This combination of functional groups imparts distinct reactivity and allows for the formation of a wide range of derivatives. The cyano group can be reduced to an amine, providing additional versatility in chemical synthesis .
Properties
IUPAC Name |
(5-cyanothiophen-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S2/c7-12(9,10)4-5-1-6(2-8)11-3-5/h1,3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSYZGWYRRSBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CS(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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